molecular formula C22H20N2O3 B10981498 methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B10981498
M. Wt: 360.4 g/mol
InChI Key: FHQCXVCJHZZKLV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound featuring a pyrrole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as a β-keto ester, the pyrrole ring can be synthesized via a Paal-Knorr reaction.

    Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reaction: The indole and pyrrole units are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the indole can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the additional methyl group on the indole ring.

    Ethyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the additional methyl group on the indole ring in methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O3/c1-12-9-10-16-15(11-12)18(21(25)24-16)19-17(22(26)27-3)13(2)23-20(19)14-7-5-4-6-8-14/h4-11,18,23H,1-3H3,(H,24,25)

InChI Key

FHQCXVCJHZZKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CC=C4

Origin of Product

United States

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